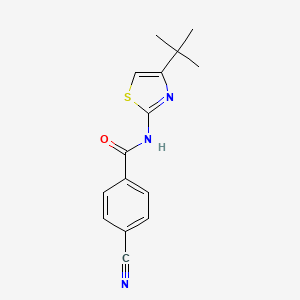

N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities . The compounds were synthesized by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . In one study, a new thiazole derivative was synthesized and its structure was analyzed. The analysis revealed a typical V-type intramolecular hydrogen bond between the amino and triazole groups .Applications De Recherche Scientifique

Antitumor Activity

The synthesis and evaluation of compounds containing tert-butyl and thiazol-2-yl groups have shown promising antitumor activities. For instance, a study by Ye Jiao et al. (2015) synthesized a compound with structural similarities to N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide and found it exhibited good antitumor activity against the Hela cell line with an IC50 value of 26 μM, highlighting its potential as an antitumor agent Ye Jiao et al., 2015.

Emission Enhancement in Aggregates

Research on phenylbenzoxazole-based organic compounds, including those with tert-butyl groups, has shown distinct aggregation-induced enhanced emission. Yan Qian et al. (2012) developed a compound that demonstrated a significant increase in solid fluorescence efficiency compared to its solution state, suggesting its application in solid-state lighting and display technologies Yan Qian et al., 2012.

Environmental Benign Pest Regulators

N-tert-Butyl-N,N'-diacylhydrazines, which share structural motifs with N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide, have been studied for their insecticidal activities. Huan Wang et al. (2011) reported that these compounds exhibited good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, suggesting their potential as environmentally friendly pest control agents Huan Wang et al., 2011.

Mécanisme D'action

Target of Action

Compounds with similar thiazole and sulfonamide groups have shown potent antibacterial activity , suggesting that this compound may also target bacterial cells

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or disrupting cell membrane integrity . The specific interactions between N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide and its targets remain to be elucidated.

Biochemical Pathways

Given the antibacterial activity of similar compounds , it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis or DNA replication

Pharmacokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent. Future research should focus on elucidating these pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that this compound may also have the ability to inhibit bacterial growth

Orientations Futures

Thiazole derivatives, including “N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide”, represent a promising area of research in medicinal chemistry and drug discovery, particularly for their potential antitumor activities . Future research could focus on further investigating the antitumor activities of these compounds, their mechanisms of action, and their potential applications in cancer treatment.

Propriétés

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-15(2,3)12-9-20-14(17-12)18-13(19)11-6-4-10(8-16)5-7-11/h4-7,9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJZYXJQLLDEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)